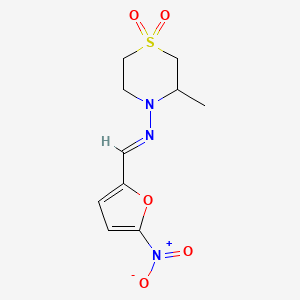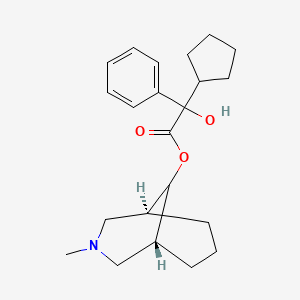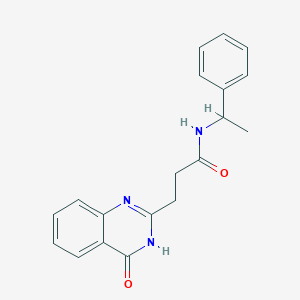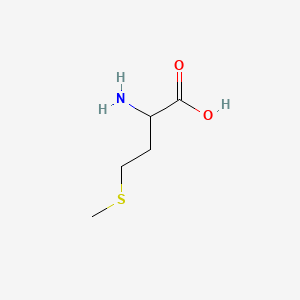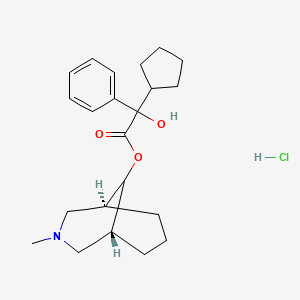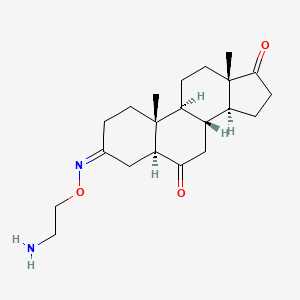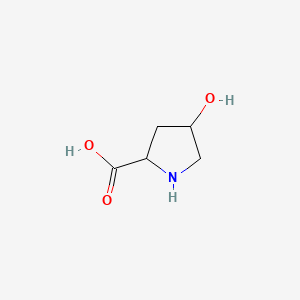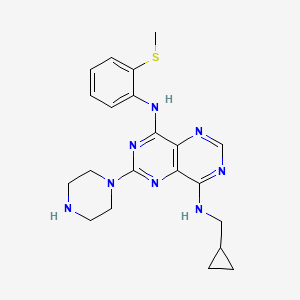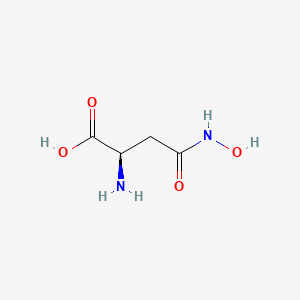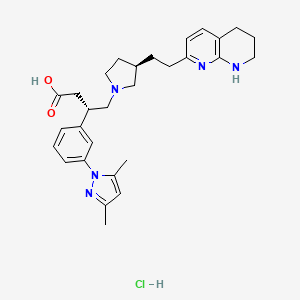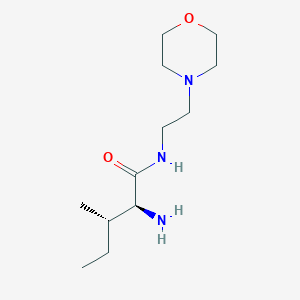
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide
説明
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and biochemical research. Its unique structure, featuring both an amino group and a morpholinoethyl group, makes it an interesting subject for scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylpentanoic acid and 2-morpholinoethylamine.
Coupling Reaction: The amino acid is first activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N-methylmorpholine (NMM). This is followed by the addition of 2-morpholinoethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment and large-scale purification techniques.
化学反応の分析
Types of Reactions
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biochemical Research: It can serve as a ligand for studying enzyme-substrate interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
作用機序
The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-2-Amino-3-methyl-N-(2-piperidinoethyl)pentanamide: A similar compound with a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is unique due to its specific stereochemistry and the presence of the morpholinoethyl group, which can impart distinct biological and chemical properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUTYLWSRFTPX-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595097 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243259-19-9, 102562-74-3 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LM-11A-31 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


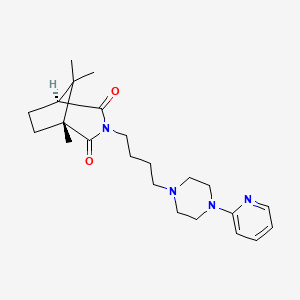
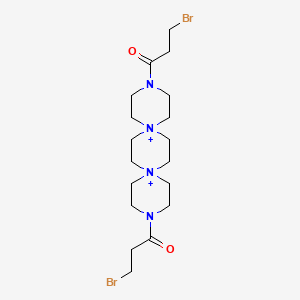
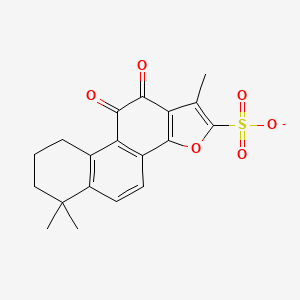
![Methyl (2e)-(Methoxyimino)(2-{[({(1z)-1-[3-(Trifluoromethyl)phenyl]ethylidene}amino)oxy]methyl}phenyl)ethanoate](/img/structure/B10779284.png)
